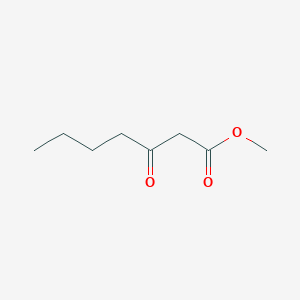

Methyl 3-oxoheptanoate

説明

Significance in Advanced Organic Synthesis and Chemical Biology

The significance of Methyl 3-oxoheptanoate in academic research is primarily due to its versatile reactivity, which stems from the presence of both electrophilic and nucleophilic sites within its structure. researchgate.netrsc.orgresearchgate.net The ketone functional group enhances its reactivity, positioning it as an ideal precursor for the development of complex and bioactive molecules. chemimpex.com

In advanced organic synthesis, this compound serves as a key reagent for constructing more intricate molecular architectures. Research has demonstrated its use as a starting material for the synthesis of heterocyclic compounds with significant biological activity. Specific applications include:

Synthesis of Antimalarial Agents: It is used as a reagent to synthesize 4-oxymethyl-1,2-dioxanes, a class of compounds that have shown potent antimalarial properties. cymitquimica.comchemicalbook.com

Synthesis of Anticancer Agents: The compound is also employed in the preparation of substituted cyclopenta-[d]-pyrimidines, which function as anti-microtubule agents for potential cancer therapy. chemicalbook.com

In the realm of chemical biology, this compound is utilized in studies related to metabolic pathways. chemimpex.com As an ester of 3-oxoheptanoic acid, it can be a tool for investigating lipid metabolism and related biological processes. Its structure allows it to act as a building block in the synthesis of specialty chemicals and fine chemicals used in diverse research applications. chemimpex.com

Table 2: Selected Synthetic Applications of this compound

| Starting Reagent | Product Class | Significance of Product | Reference |

|---|---|---|---|

| This compound | 4-oxymethyl-1,2-dioxanes | Potent antimalarial activity | cymitquimica.comchemicalbook.com |

Historical Context of Related β-Keto Esters Research

The utility of this compound is best understood within the broader historical context of β-keto ester chemistry. For over a century, β-keto esters have been recognized as a cornerstone of organic synthesis, prized for their ability to serve as building blocks in the creation of complex natural products. google.comgoogle.com The dual reactivity of the β-keto ester moiety allows for a wide range of chemical transformations. researchgate.netresearchgate.net

The historical development of synthetic methods for β-keto esters highlights the evolution of organic chemistry:

Claisen Condensation: This classic reaction, developed in the late 19th century, involves the base-catalyzed condensation of two ester molecules to form a β-keto ester. researchgate.net The Dieckmann condensation is a related intramolecular version used to form cyclic β-keto esters. researchgate.net

Acylation of Dianions: In the 1970s, methods were developed for the successful acylation of dianions of simple β-keto esters. cdnsciencepub.com This research was driven by interest in the biosynthesis of phenolic compounds, where polycarbonyl compounds are key intermediates. cdnsciencepub.com Reports on the synthesis of related structures like esters of 3,5-dioxohexanoic acid date back to as early as 1906. cdnsciencepub.com

Organometallic Catalysis: A significant advancement came with the application of organopalladium chemistry, pioneered in the 1960s. nih.gov Palladium-catalyzed reactions of allyl β-keto carboxylates were found to proceed via decarboxylation to generate palladium enolates, which could then undergo various transformations to form products like α-allyl ketones. This expanded the synthetic utility of the β-keto ester functional group beyond classical methods. nih.gov

Biocatalysis and Green Chemistry: More recent research has focused on developing more sustainable synthetic routes. rsc.org This includes the use of lipase-catalyzed transesterification to produce optically active β-keto esters under mild, often solvent-free, conditions. google.comgoogle.com

This progression from classical condensation reactions to sophisticated organometallic and enzymatic catalysis illustrates the enduring importance of β-keto esters in synthetic chemistry.

Table 3: Timeline of Key Synthetic Methodologies for β-Keto Esters

| Method | Description | Approximate Era |

|---|---|---|

| Claisen/Dieckmann Condensation | Base-catalyzed condensation of esters (intermolecular) or diesters (intramolecular) to form β-keto esters. researchgate.net | Late 19th Century |

| Acylation of Dianions | Stepwise deprotonation of a β-keto ester to form a dianion, followed by acylation to yield β,δ-diketo esters. cdnsciencepub.com | 1970s |

| Palladium-Catalyzed Reactions | Decarboxylative transformation of allyl β-keto esters via π-allylpalladium intermediates to form new C-C bonds. nih.gov | 1960s - Present |

| Enzymatic Transesterification | Use of enzymes, such as lipase, to catalyze the transesterification of β-keto esters, often enabling high enantioselectivity. google.comgoogle.com | Late 20th Century - Present |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

methyl 3-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-3-4-5-7(9)6-8(10)11-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTKGERSDUGZPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40338056 | |

| Record name | Methyl 3-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39815-78-6 | |

| Record name | Heptanoic acid, 3-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39815-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40338056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptanoic acid, 3-oxo-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 3 Oxoheptanoate and Analogues

Classical Ester Condensation Approaches

Traditional methods for synthesizing β-keto esters like methyl 3-oxoheptanoate heavily rely on ester condensation reactions, where an ester enolate reacts with another ester molecule.

Claisen Condensation and Variants

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. libretexts.orglibretexts.org It involves the reaction of two ester molecules in the presence of a strong base to form a β-keto ester. libretexts.orglibretexts.org For the synthesis of this compound, a mixed Claisen condensation, also known as a crossed Claisen condensation, would be employed. This typically involves the reaction of methyl acetoacetate (B1235776) with a suitable acyl donor. cdnsciencepub.com The dianion of methyl acetoacetate, for example, can react with aldehydes and ketones to produce δ-hydroxy-β-keto esters. cdnsciencepub.com

The general mechanism involves the deprotonation of the α-carbon of an ester to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. libretexts.orglibretexts.org The subsequent loss of an alkoxide group leads to the formation of the β-keto ester. libretexts.orglibretexts.org

Utilization of Specific Reagents and Reaction Conditions

The choice of base and reaction conditions is critical for the success of Claisen-type condensations. Common bases include sodium ethoxide and other alkali metal alkoxides. google.comrsc.org A patent describes a process for producing 3-oxocarboxylic acid esters, including methyl 3-oxohexanoate, an analog of this compound, using calcium hydroxide (B78521) as a catalyst. google.com In this method, methyl acetoacetate is reacted with an acyl chloride, such as n-butyryl chloride, in the presence of calcium hydroxide. google.com The reaction is typically carried out in a solvent like toluene (B28343) under dehydration conditions. google.com Other bases that can be employed include sodium hydroxide, potassium hydroxide, sodium carbonate, and potassium carbonate. google.com

The reaction of methyl acetoacetate with iodoethane (B44018) in the presence of sodium hydride and n-butyllithium also yields a derivative of methyl 3-oxohexanoate.

Advanced Synthetic Strategies

Modern synthetic chemistry offers more sophisticated and often more efficient and selective methods for the preparation of this compound and its analogs.

Chemoenzymatic Synthesis and Biocatalysis

Biocatalysis provides a green and highly selective alternative to traditional chemical synthesis. Engineered enzymes, such as cytochrome P450 BM3 and alcohol dehydrogenase (cpADH5) variants, have been utilized in whole-cell systems for the production of β-oxo fatty acid methyl esters. nih.govresearchgate.netresearchgate.net A study demonstrated the use of an engineered P450 BM3 variant, which showed significantly increased activity towards methyl hexanoate, a precursor for a methyl 3-oxohexanoate. nih.gov By coupling this engineered P450 BM3 with a cpADH5 variant in an artificial operon, a whole-cell catalyst was created that could produce methyl 3-hydroxyhexanoate (B1247844) and methyl 3-oxohexanoate. nih.govresearchgate.netresearchgate.net This biocatalytic system was also shown to accept methyl heptanoate (B1214049) as a substrate, indicating its potential for the synthesis of this compound. nih.govresearchgate.net

| Enzyme System | Substrate | Product | Key Findings |

| Engineered P450 BM3 and cpADH5 | Methyl hexanoate | Methyl 3-hydroxyhexanoate and methyl 3-oxohexanoate | 23-fold higher initial oxidation rate compared to wild type. nih.gov |

| Engineered P450 BM3 and cpADH5 | Methyl heptanoate | ω-1 ketones | Demonstrates substrate flexibility for longer chain esters. nih.govresearchgate.net |

Ozonolytic Cleavage Methods for Differentiated Products

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds. masterorganicchemistry.com This technique can be applied to cyclic alkenes to generate linear, bifunctional molecules. A procedure for the ozonolytic cleavage of cyclohexene (B86901) has been described to produce terminally differentiated products, including methyl 6-oxohexanoate. orgsyn.orgresearchgate.net This process involves the reaction of cyclohexene with ozone in a mixture of dichloromethane (B109758) and methanol (B129727), followed by treatment with p-toluenesulfonic acid. orgsyn.org This method provides a route to α,ω-difunctionalized compounds that can be precursors to various esters. While not a direct synthesis of this compound, this methodology demonstrates the utility of ozonolysis in creating functionalized building blocks for more complex molecules.

Formylation Strategies of Enamino Keto Esters

The formylation of enamino keto esters represents another advanced strategy for synthesizing substituted β-keto esters. While direct examples for this compound are not prevalent, the general methodology is applicable. For instance, the Vilsmeier-Haack reaction or similar formylation reagents can introduce a formyl group onto an activated substrate. This approach is mentioned in the context of synthesizing fully substituted pyrroles where a formylation step is key to elaborating the heterocyclic core. beilstein-journals.org

Enantioselective Synthesis and Chiral Derivatization (e.g., (R)-methyl 5-hydroxy-3-oxoheptanoate)

The generation of stereochemically defined centers is a cornerstone of modern organic synthesis, particularly in the preparation of biologically active molecules. For β-keto esters like this compound, enantioselective synthesis focuses on creating chiral derivatives, such as β-hydroxy esters, with a high degree of stereocontrol. These chiral building blocks are invaluable intermediates in the synthesis of complex natural products and pharmaceuticals. Methodologies to achieve this include catalytic asymmetric hydrogenation, the use of chiral starting materials, and biocatalytic transformations.

A significant chiral analogue is (R)-methyl 5-hydroxy-3-oxoheptanoate, which serves as a key intermediate in the total synthesis of natural products like (+)-Clavosolide A. atlantis-press.comresearchgate.net The synthesis of this specific chiral derivative has been accomplished starting from the commercially available and inexpensive chiral pool material, D-phenylalanine. atlantis-press.comresearchgate.net

Catalytic Asymmetric Hydrogenation

One of the most powerful and efficient methods for the enantioselective synthesis of chiral β-hydroxy esters from β-keto esters is catalytic asymmetric hydrogenation. This process typically employs transition metal complexes with chiral ligands.

Iridium-based catalysts have demonstrated high efficiency in this transformation. Chiral ferrocenyl P,N,N-ligands, when complexed with iridium, catalyze the asymmetric hydrogenation of a variety of β-keto esters, yielding the corresponding β-hydroxy esters with good to excellent enantioselectivities, often up to 95% enantiomeric excess (ee). rsc.orgresearchgate.net Similarly, ruthenium-BINAP catalysts are highly effective for the hydrogenation of β-keto esters and related compounds, providing access to chiral β-hydroxy esters with high enantiomeric purity. researchgate.net The choice of catalyst and reaction conditions is crucial for achieving high stereocontrol. rsc.orgresearchgate.net

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

| Ir-Ferrocenyl P,N,N-Ligand | β-Keto Esters | β-Hydroxy Esters | Up to 95% | rsc.orgresearchgate.net |

| Ru-(R)-Binap | Methyl 3,5-dioxohexanoate | (R)-methyl 3-hydroxy-5-oxohexanoate | Up to 78% | researchgate.net |

| Ru-Axially Chiral Phosphine | α-Amino-β-keto Esters | anti-β-Hydroxy-α-amino Acids | High | researchgate.net |

Biocatalytic and Chemoenzymatic Approaches

Enzymes, particularly ketoreductases (KREDs), offer a highly selective alternative for the asymmetric reduction of β-keto esters. These biocatalysts can provide access to chiral alcohols with very high enantiomeric purity under mild reaction conditions. tudelft.nl

Engineered ketoreductases have been developed to improve catalytic activity and stereoselectivity for specific substrates. tudelft.nl For instance, structure-guided protein engineering of a ketoreductase from Sporobolomyces salmonicolor (SsCR) led to a variant with a threefold increase in catalytic rate and improved stereoselectivity (98.0% ee) for the reduction of methyl 8-chloro-6-oxooctanoate. tudelft.nl Such chemoenzymatic strategies are valuable for producing key chiral intermediates for pharmaceuticals. tudelft.nl

Another biocatalytic approach involves ω-transaminases, which can be used for the asymmetric synthesis of chiral β-amino esters from stable β-keto ester substrates. mdpi.com This method provides an alternative to the challenging amination of β-keto acids, which are prone to decomposition in aqueous solutions. mdpi.com

| Enzyme Type | Reaction | Substrate | Product | Key Feature | Reference |

| Ketoreductase (KRED) | Asymmetric Reduction | β-Keto Ester | Chiral β-Hydroxy Ester | High enantioselectivity (e.g., >99% ee) | tudelft.nl |

| ω-Transaminase | Asymmetric Amination | β-Keto Ester | Chiral β-Amino Ester | Avoids unstable β-keto acid intermediates | mdpi.com |

Chiral Derivatization for Analysis

The derivatization of β-keto esters with chiral reagents is also a useful strategy, not only for synthesis but also for analysis. Enantiomers of primary amines can be detected and their ratios approximated by 1H NMR analysis after reaction with an enantiopure γ-position aldol (B89426) product of a β-keto ester. doi.org The probe molecule forms stable (E)-enamines with the amine enantiomers, resulting in diastereomeric products that can be distinguished by NMR, allowing for the determination of enantiomeric excess. doi.org

Reaction Mechanisms and Chemical Reactivity of Methyl 3 Oxoheptanoate

Keto-Enol Tautomerism and its Mechanistic Implications

A defining characteristic of Methyl 3-oxoheptanoate is its existence as an equilibrium mixture of two constitutional isomers, or tautomers: the keto form and the enol form. This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons. The equilibrium is dynamic and can be catalyzed by either acid or base.

The keto tautomer is generally the more stable and predominant form. However, the enol tautomer, despite being present in a smaller concentration, is crucial for the compound's reactivity. The enol form is nucleophilic at the α-carbon, enabling it to react with various electrophiles.

Mechanism of Tautomerization:

Acid-Catalyzed: The process begins with the protonation of the carbonyl oxygen, enhancing the acidity of the α-hydrogens. A weak base (like water or the solvent) then abstracts an α-proton, leading to the formation of the C=C double bond of the enol.

Base-Catalyzed: A base directly removes an acidic α-proton to form a resonance-stabilized enolate ion. Subsequent protonation of the enolate oxygen by a protic solvent yields the enol.

The position of the keto-enol equilibrium is influenced by several factors, including solvent polarity, temperature, and intramolecular hydrogen bonding. In nonpolar solvents, the enol form can be stabilized by the formation of an internal hydrogen bond between the hydroxyl group and the carbonyl oxygen.

Factors Influencing Keto-Enol EquilibriumFactorInfluence on Enol ContentSolvent PolarityDecreases with increasing polarity (polar solvents stabilize the more polar keto form).Intramolecular H-BondingIncreases (stabilizes the enol form in a six-membered ring).ConjugationIncreases if the enol double bond is in conjugation with another π-system.

Nucleophilic Additions and Substitutions at the Carbonyl Centers

This compound has two electrophilic carbonyl carbons: the ketone (C3) and the ester (C1). Both can be attacked by nucleophiles.

Nucleophilic Addition to the Ketone: The ketonic carbonyl is more reactive towards nucleophiles than the ester carbonyl. Strong nucleophiles, such as Grignard reagents and organolithium compounds, readily add to the C3 carbonyl to form tertiary alcohols after an acidic workup. youtube.com Weaker nucleophiles, like cyanide or amines, can also add, often requiring acid catalysis to activate the carbonyl group. youtube.com

Nucleophilic Acyl Substitution at the Ester: The ester carbonyl typically undergoes nucleophilic acyl substitution. A nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate. The intermediate then collapses, expelling the methoxide (B1231860) (⁻OCH₃) leaving group to form a new carbonyl compound. This pathway is central to hydrolysis and transesterification reactions.

The presence of the acidic α-protons (at C2) means that a strong base can also act as a base, deprotonating the α-carbon to form an enolate, which can then act as a nucleophile itself in subsequent reactions.

Hydrolytic and Transesterification Pathways

Hydrolysis: Under either acidic or basic conditions, the ester group of this compound can be hydrolyzed. aklectures.comyoutube.com

Base-Promoted Hydrolysis (Saponification): A hydroxide (B78521) ion attacks the ester carbonyl, leading to the formation of a carboxylate salt and methanol (B129727). Subsequent acidification protonates the carboxylate to yield 3-oxoheptanoic acid. This β-keto acid is unstable and can readily undergo decarboxylation upon heating to produce pentan-2-one.

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The ester carbonyl is protonated, activating it for attack by water. The reaction is an equilibrium process and can be driven to completion by using a large excess of water.

Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. nih.govnih.gov This process is useful for modifying the ester group without affecting the rest of the molecule. benthamdirect.com The selective transesterification of β-keto esters over other types of esters is possible, likely proceeding through an enol intermediate where the catalyst can chelate between the two carbonyl groups. nih.gov

Comparison of Hydrolysis and TransesterificationReactionNucleophileProductHydrolysis (Basic)OH⁻3-Oxoheptanoate saltHydrolysis (Acidic)H₂O3-Oxoheptanoic acidTransesterificationR'OHAlkyl 3-oxoheptanoate

Oxidation and Reduction Mechanisms

Biocatalysis offers a highly selective means of transforming β-keto esters. Enzymes like alcohol dehydrogenases (ADHs) and ene-reductases (ERs) can be used for stereoselective reductions. mdpi.com For instance, the ketonic carbonyl at C3 can be reduced by ADHs to a secondary alcohol, methyl 3-hydroxyheptanoate. The choice of enzyme and its specific strain can control the stereochemistry of the resulting hydroxyl group, leading to the formation of specific stereoisomers. mdpi.comresearchgate.net This enzymatic approach is favored for its mild reaction conditions and high enantioselectivity. researchgate.net

Similar to other fatty acid methyl esters (FAMEs), this compound can undergo degradation through autoxidation. researchgate.net This process is typically initiated by factors like heat, light, and the presence of metal catalysts, leading to the formation of free radicals. The presence of the α-hydrogens between the two carbonyl groups makes them particularly susceptible to abstraction. The resulting radicals can react with oxygen to form hydroperoxides, which can then decompose into a variety of smaller, volatile compounds, contributing to rancidity and degradation of the material. Unsaturated FAMEs are particularly susceptible to photo-oxidation. researchgate.net Biodegradation can also occur, where microorganisms secrete enzymes like esterases that hydrolyze the ester bond, producing methanol and the corresponding fatty acid, which is then further metabolized. researchgate.netarcjournals.org

Condensation and Cycloaddition Reactions

The nucleophilic character of the enolate derived from this compound makes it a key participant in various condensation reactions.

Claisen Condensation: While this compound is itself a product of a Claisen-type condensation, its enolate can react with another ester molecule. For example, in a self-condensation reaction, the enolate of one molecule could attack the ester carbonyl of another, although this is less common than crossed Claisen condensations. pearson.com

Alkylation: The enolate is a potent nucleophile that can react with alkyl halides in an Sₙ2 reaction to form α-alkylated β-keto esters. aklectures.com

Michael Addition: As a soft nucleophile, the enolate can add to the β-carbon of α,β-unsaturated carbonyl compounds in a conjugate addition reaction.

Cycloaddition Reactions: β-keto esters can participate as synthons in various cycloaddition reactions. For example, they can react in [2+3] or [2+4] annulation reactions to form five- or six-membered rings, which are valuable structures in many natural products and pharmaceuticals. nih.gov Intramolecular reactions of appropriately substituted β-keto esters can lead to the formation of cyclic compounds like β-keto lactones. cdnsciencepub.comresearchgate.net

Free-Radical Intermediates and Chain Propagation in this compound

The involvement of this compound in free-radical reactions, particularly in chain propagation mechanisms, is a nuanced area of its chemical reactivity. While this compound is not a classical substrate for radical chain reactions in the same vein as alkanes or allylic compounds, its structural features—specifically the presence of acidic α-hydrogens and the carbonyl groups—allow for the formation of radical intermediates under specific oxidative conditions. The subsequent reactions of these intermediates can, in principle, lead to chain propagation, although such processes are less common than their ionic counterparts.

Research into the free-radical chemistry of β-keto esters has often focused on metal-mediated oxidative cyclizations rather than classical chain reactions. For instance, studies on analogous unsaturated β-keto esters have demonstrated that they can undergo oxidative free-radical cyclizations when treated with reagents like manganese(III) acetate (B1210297). In these processes, the β-keto ester is oxidized to form an enol radical, which then acts as a key intermediate.

Formation of Radical Intermediates

The initial step in the free-radical chemistry of this compound is the generation of a radical intermediate. This typically occurs through the abstraction of a hydrogen atom from the α-carbon (the carbon atom situated between the two carbonyl groups), as these hydrogens are the most acidic and the resulting radical is stabilized by resonance.

One plausible pathway for the formation of a radical intermediate from this compound involves a metal-based oxidant, such as Mn(III). The process is initiated by the oxidation of the enol form of the β-keto ester, leading to the formation of an α-carbonyl radical. Photoredox catalysis is another modern approach that can generate radical species from β-keto esters under mild conditions, often involving the formation of an electron-deficient, resonance-stabilized radical.

The resonance stabilization of the resulting radical is a key factor in its formation. The unpaired electron can be delocalized over the oxygen atoms of both the ketone and the ester carbonyl groups, as well as the α-carbon.

Proposed Chain Propagation Mechanism

Once the initial radical is formed, it can theoretically participate in a chain propagation sequence. A hypothetical chain propagation mechanism for a reaction such as free-radical halogenation would involve the following steps:

Hydrogen Abstraction : The initially formed radical (let's denote it as R•, where R represents the rest of the this compound structure with the radical centered on the α-carbon) can abstract a hydrogen atom from a neutral this compound molecule. This regenerates the α-carbonyl radical and propagates the chain.

Reaction with a Propagating Agent : In a hypothetical halogenation reaction, the α-carbonyl radical of this compound would then react with a halogen molecule (e.g., Br₂) to form an α-halogenated product and a new halogen radical. This new halogen radical can then abstract a hydrogen from another molecule of this compound, continuing the chain.

The table below outlines the key steps in a hypothetical free-radical chain propagation involving this compound.

| Step | Reaction | Description |

| Initiation | Initiator → 2 X• | Generation of an initiating radical (X•) from an initiator molecule under thermal or photochemical conditions. |

| Propagation 1 | This compound + X• → α-carbonyl radical + HX | The initiating radical abstracts a hydrogen atom from the α-carbon of this compound, forming a resonance-stabilized α-carbonyl radical. |

| Propagation 2 | α-carbonyl radical + X₂ → α-halo-methyl 3-oxoheptanoate + X• | The α-carbonyl radical reacts with a halogen molecule (X₂) to yield the halogenated product and regenerate the propagating radical (X•). |

| Termination | 2 X• → X₂2 α-carbonyl radical → DimerX• + α-carbonyl radical → α-halo-methyl 3-oxoheptanoate | Various radical combination reactions that terminate the chain. |

It is important to note that while plausible, such classical free-radical chain reactions are not the primary mode of reactivity for β-keto esters like this compound. More commonly, the radical intermediates generated are trapped in intramolecular reactions or undergo further oxidation or reduction, rather than participating in extended chain propagation sequences.

The research in this area has been more focused on synthetic applications that leverage the formation of the initial radical for carbon-carbon bond formation, particularly in the synthesis of complex cyclic systems.

Applications in Advanced Organic Synthesis

Role as Precursor for Bioactive Compounds and Pharmaceutical Intermediates

The utility of Methyl 3-oxoheptanoate as a key intermediate is particularly prominent in the pharmaceutical industry. Its reactive nature is harnessed to build the core structures of various bioactive molecules, contributing significantly to the development of new therapeutic agents.

This compound is utilized as a reagent in the synthesis of 4-oxymethyl-1,2-dioxanes. usbio.net These compounds are notable for their potent anti-malarial properties. usbio.net The 1,2,4-trioxane (B1259687) ring system is a critical pharmacophore found in the natural anti-malarial drug artemisinin (B1665778) and its derivatives. beilstein-journals.org The synthesis of novel trioxanes is a key strategy in the development of new anti-malarial drugs to combat the emergence of drug-resistant malaria parasites. beilstein-journals.org

In the field of oncology, this compound serves as a reagent in the preparation of substituted cyclopenta-[d]-pyrimidines. usbio.net This class of compounds has been identified as anti-microtubule agents, which are a cornerstone of cancer chemotherapy. usbio.netnih.gov By interfering with the dynamics of microtubules, these agents can inhibit cell division and induce apoptosis in cancer cells. mdpi.com The development of novel microtubule-targeting agents is an active area of research aimed at overcoming drug resistance and improving therapeutic outcomes for cancer patients. nih.govmdpi.com

This compound is a valuable intermediate in the synthesis of bioactive compounds, thereby contributing to the development of new medications and therapeutic agents. chemimpex.com Its role as a building block allows for the creation of diverse molecular libraries that can be screened for various biological activities. This facilitates the initial stages of drug discovery, including target identification and lead generation. drugdiscoverytrends.com The incorporation of the heptanoate (B1214049) backbone can influence the pharmacokinetic and pharmacodynamic properties of the final drug candidate, making it a useful component in the multi-stage process of drug development.

Utility in Agrochemical Synthesis

The application of this compound extends to the agrochemical industry, where it functions as an intermediate in the synthesis of various agricultural chemicals. medchemexpress.comtebubio.com These can include herbicides, insecticides, and fungicides designed to protect crops and improve yields. The structural motifs derived from this compound can be found in a range of agrochemical products, highlighting its versatility in this sector. chemimpex.com

Employment in Polymer Chemistry Research for Specialty Polymers

In the realm of materials science, this compound is employed in the research and production of specialty polymers. chemimpex.commedchemexpress.comtebubio.com Its incorporation into polymer chains can enhance material properties such as flexibility and durability. chemimpex.com This makes it a valuable monomer or additive in the formulation of polymers for specific, high-performance applications in various industries.

Production of Specialty and Fine Chemicals

As a reactive intermediate, this compound is a key component in the production of a variety of specialty and fine chemicals. chemimpex.com Its unique structure allows for the development of complex molecules that are essential in the formulation of products for diverse industries. chemimpex.com This includes its use in the synthesis of esters that impart desirable flavors and fragrances. chemimpex.com

Strategies for Functional Group Transformations and Derivatization

This compound possesses three key sites for chemical modification: the ketone carbonyl group, the ester functional group, and the acidic α-carbon situated between these two functionalities. This trifunctional nature allows for a diverse range of transformations, enabling its use as a versatile intermediate in advanced organic synthesis. Furthermore, derivatization of these functional groups is a common strategy to enhance analyzability, particularly for techniques like gas chromatography.

Reactions Involving the α-Carbon

The methylene (B1212753) group (C2) flanked by the two carbonyl groups is acidic (pKa ≈ 11 in similar systems), making it susceptible to deprotonation by a suitable base to form a resonance-stabilized enolate. libretexts.org This enolate is a potent carbon nucleophile and is central to the synthetic utility of this compound.

Alkylation of the Enolate:

The formation of the enolate, typically using a base like sodium ethoxide, followed by reaction with an alkyl halide (R-X), results in the formation of a new carbon-carbon bond at the α-position. libretexts.orglibretexts.org This alkylation is a cornerstone of the malonic and acetoacetic ester syntheses. libretexts.org The reaction proceeds via an SN2 mechanism, which favors the use of primary or methyl halides to avoid competing elimination reactions. youtube.com

| Reaction | Base | Electrophile | Product |

| Enolate Formation | Sodium ethoxide (NaOEt) | - | Sodium salt of this compound enolate |

| α-Alkylation | Sodium ethoxide (NaOEt) | Methyl Iodide (CH₃I) | Methyl 2-methyl-3-oxoheptanoate |

| α-Allylation | Palladium catalyst, base | Allyl acetate (B1210297) | Methyl 2-allyl-3-oxoheptanoate |

The resulting α-substituted β-keto ester can then undergo further transformations, such as hydrolysis and decarboxylation, to produce a variety of substituted ketones, demonstrating the modularity of this synthetic strategy.

Derivatization for Analytical Purposes

Derivatization is a chemical modification process used to convert a compound into a product with properties more suitable for a specific analytical method, such as gas chromatography (GC). gcms.cz For a compound like this compound, or its transformation products (e.g., Methyl 3-hydroxyheptanoate), derivatization can increase volatility and thermal stability, and improve peak shape and detector response. semanticscholar.org

Silylation:

Silylation is a common derivatization technique where an active hydrogen atom (such as in an alcohol or an enol) is replaced by a silyl (B83357) group, most commonly a trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective. sigmaaldrich.com For Methyl 3-hydroxyheptanoate (the reduction product), the hydroxyl group can be readily silylated. The enol form of this compound can also react. This process reduces polarity and hydrogen bonding, leading to better chromatographic performance. researchgate.net

Esterification:

If the compound were hydrolyzed to its carboxylic acid form, esterification would be a necessary derivatization step for GC analysis. Reagents such as BF₃ in methanol (B129727) are used to convert the non-volatile carboxylic acid into its more volatile methyl ester. researchgate.net

| Derivatization Method | Reagent(s) | Target Functional Group(s) | Purpose |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) +/- TMCS | Hydroxyl (in reduction product), Enol | Increases volatility and thermal stability; reduces peak tailing in GC analysis. gcms.czsigmaaldrich.com |

| Acylation | Pentafluorobenzyl bromide (PFBBr) | Enolizable α-hydrogen | Creates derivatives suitable for sensitive electron capture detection (ECD). researchgate.net |

| Esterification | Boron trifluoride (BF₃) in Methanol | Carboxylic Acid (in hydrolysis product) | Converts non-volatile acids into volatile esters for GC analysis. researchgate.net |

Biological and Biochemical Research Perspectives

Elucidation of Metabolic Pathways and Biochemical Fate

While direct and extensive studies on the metabolic pathways of methyl 3-oxoheptanoate in mammals are limited, its biochemical fate can be inferred from the known metabolism of similar beta-keto esters and fatty acids. The metabolism of this compound is expected to involve two primary processes: hydrolysis of the ester group and subsequent catabolism of the resulting 3-oxoheptanoic acid.

The initial step in the metabolism of this compound is likely the hydrolysis of its methyl ester bond by various esterases present in the liver and other tissues. This enzymatic reaction would yield methanol (B129727) and 3-oxoheptanoic acid. thieme-connect.de

The resulting 3-oxoheptanoic acid, a beta-keto acid, is susceptible to decarboxylation, a reaction that can occur spontaneously, especially with mild heating, or be enzymatically catalyzed. organicchemistrytutor.commasterorganicchemistry.com This process would lead to the formation of a ketone. The presence of the keto group at the beta-position (C3) makes the carboxylic acid group labile. organicchemistrytutor.commasterorganicchemistry.com

Alternatively, 3-oxoheptanoic acid can be metabolized through pathways analogous to fatty acid oxidation. Following activation to its coenzyme A (CoA) derivative, 3-oxoheptanoyl-CoA, the molecule can be cleaved by a thiolase enzyme. This thiolytic cleavage would yield propionyl-CoA (a three-carbon unit) and acetyl-CoA (a two-carbon unit). Both of these products are key intermediates in central metabolism. Acetyl-CoA can directly enter the citric acid cycle (Krebs cycle) to generate energy. Propionyl-CoA can be converted to succinyl-CoA, another citric acid cycle intermediate, in a series of enzymatic steps. This anaplerotic function, the replenishment of citric acid cycle intermediates, is crucial for maintaining cellular energy homeostasis.

The metabolism of triheptanoin, a triglyceride composed of three seven-carbon heptanoic acid chains, provides a relevant model for the potential fate of the seven-carbon backbone of this compound. Triheptanoin is being investigated as a therapeutic agent for certain metabolic disorders due to its ability to provide anaplerotic substrates to the Krebs cycle.

Enzymatic Catalysis and Biocatalytic Applications

The carbonyl group at the C3 position of this compound makes it a prime substrate for enzymatic reduction. Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis.

A significant body of research has focused on the use of baker's yeast (Saccharomyces cerevisiae) for the asymmetric reduction of beta-keto esters. researchgate.netnih.govethz.chnih.gov These whole-cell biocatalysts contain a variety of oxidoreductase enzymes that can reduce the ketone functionality to a hydroxyl group, yielding the corresponding methyl 3-hydroxyheptanoate. tandfonline.comfortunejournals.comsyntheticpages.orgresearchgate.netbiomedpharmajournal.orgmdpi.com The stereoselectivity of this reduction is a key advantage, allowing for the preferential formation of one enantiomer of the resulting alcohol. This is of great importance in the synthesis of chiral building blocks for pharmaceuticals and other bioactive molecules.

Researchers have identified and characterized several specific keto ester reductases from baker's yeast, each with its own substrate specificity and stereochemical preference. tandfonline.com By understanding the properties of these enzymes, it is possible to optimize reaction conditions or even genetically engineer yeast strains to enhance the production of a desired stereoisomer. researchgate.netnih.gov The use of different yeast strains and reaction conditions, such as the presence of organic solvents, can influence the stereochemical outcome of the reduction.

The enzymatic reduction of this compound is a powerful tool for the synthesis of optically active compounds. The resulting methyl 3-hydroxyheptanoate can serve as a versatile chiral intermediate for the synthesis of a wide range of complex molecules.

Below is a table summarizing the enzymatic reduction of beta-keto esters using baker's yeast:

| Substrate | Biocatalyst | Product | Key Findings |

| Ethyl Acetoacetate (B1235776) | Saccharomyces cerevisiae | (S)-(+)-Ethyl 3-hydroxybutanoate | High enantioselectivity can be achieved under aerobic conditions. ethz.ch |

| Alkyl Pyruvates and Benzoylformates | Saccharomyces cerevisiae | (R)-alcohols | Methyl esters provided the best yields and enantioselectivities. nih.gov |

| Ethyl 3-oxohexanoate | Saccharomyces cerevisiae | Ethyl 3-hydroxyhexanoate (B1247844) | The use of glycerol (B35011) as a co-solvent can improve reaction yield. fortunejournals.com |

| 2-Acetyl-3-methyl sulfolane | Saccharomyces cerevisiae | Corresponding alcohol | Biocatalysis offered higher efficiency and selectivity compared to chemical reduction. researchgate.netmdpi.com |

Exploration as Potential Biomarker or in Disease Etiology

The potential for this compound and related compounds to serve as biomarkers for various physiological and pathological states is an emerging area of investigation. As a volatile organic compound, it could potentially be detected in exhaled breath, offering a non-invasive method for disease diagnosis or monitoring. nih.gov The analysis of fatty acid methyl esters in biological samples is a well-established technique, often employing gas chromatography-mass spectrometry (GC-MS) for separation and identification. nih.govresearchgate.netjmchemsci.comntnu.nojmchemsci.com This methodology could be applied to quantify this compound in various biological matrices.

Furthermore, imbalances in fatty acid metabolism are implicated in a wide range of diseases, including cardiovascular disease, metabolic syndrome, and neurological disorders. gdx.net The presence or altered levels of specific fatty acid esters could reflect underlying metabolic dysregulation. Fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of lipids with demonstrated anti-inflammatory and anti-diabetic effects, and they are being explored as potential diagnostic biomarkers. nih.gov While this compound is a beta-keto ester rather than a hydroxy fatty acid ester, this highlights the growing interest in the signaling and biomarker potential of diverse lipid molecules.

Omega-3 fatty acids, which are known for their health benefits, are often monitored in red blood cell membranes to assess long-term dietary intake and are being investigated for their role in conditions like depression, particularly in relation to inflammatory markers. nih.govclinicaltrials.govclinicaltrials.gov This underscores the principle of using specific fatty acid-related molecules as indicators of health and disease. Future research may explore whether this compound or its metabolites could serve a similar role in specific disease contexts.

Advanced Analytical Methodologies for Characterization and Mechanistic Elucidation

Spectroscopic Analysis Techniques

Spectroscopic techniques are indispensable for elucidating the molecular structure of methyl 3-oxoheptanoate by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides a distinct fingerprint of its structure. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the proton signals are well-resolved, allowing for the assignment of each hydrogen atom in the molecule. chemicalbook.com

Key features of the ¹H NMR spectrum include a triplet at approximately 0.90 ppm, corresponding to the terminal methyl group (C7) of the butyl chain. chemicalbook.com The methylene (B1212753) groups of the butyl chain (C5 and C6) appear as a multiplet in the region of 1.22-1.65 ppm. chemicalbook.com The methylene group adjacent to the ketone (C4) is observed as a triplet around 2.53 ppm. chemicalbook.com A characteristic singlet at about 3.44 ppm is assigned to the active methylene group (C2) situated between the two carbonyl groups. chemicalbook.com Finally, the singlet corresponding to the methyl ester protons (C1') appears at approximately 3.73 ppm. chemicalbook.com

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |

|---|---|---|---|

| H-7 | 0.90 | Triplet | 3 |

| H-5, H-6 | 1.22-1.65 | Multiplet | 4 |

| H-4 | 2.53 | Triplet | 2 |

| H-2 | 3.44 | Singlet | 2 |

| H-1' | 3.73 | Singlet | 3 |

The two carbonyl carbons are expected to be the most downfield signals, with the ketone carbonyl (C3) appearing around 200-210 ppm and the ester carbonyl (C1) resonating in the 165-175 ppm region. libretexts.org The active methylene carbon (C2) is anticipated to have a chemical shift in the range of 45-55 ppm. The methyl ester carbon (C1') would likely appear around 50-60 ppm. libretexts.orglibretexts.org The carbons of the butyl chain (C4, C5, C6, and C7) are expected in the upfield region of the spectrum, typically between 10 and 45 ppm. libretexts.orglibretexts.org

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the distinct absorption bands of its two carbonyl groups.

A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the saturated ester group. libretexts.org Another strong absorption, typically found at a slightly lower wavenumber, around 1715-1725 cm⁻¹, corresponds to the C=O stretching vibration of the ketone group. libretexts.org The presence of these two distinct carbonyl absorptions is a key diagnostic feature for β-keto esters.

Other significant absorptions include C-H stretching vibrations from the alkyl and methyl groups, which are expected in the 2850-3000 cm⁻¹ range. libretexts.org The C-O stretching vibrations of the ester group will likely produce strong bands in the 1000-1300 cm⁻¹ region. libretexts.org

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester C=O | Stretch | 1735-1750 | Strong |

| Ketone C=O | Stretch | 1715-1725 | Strong |

| C-H (sp³) | Stretch | 2850-3000 | Medium-Strong |

| C-O (Ester) | Stretch | 1000-1300 | Strong |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

In GC-MS analysis, this compound is first separated from other components in a mixture by gas chromatography and then ionized and fragmented in the mass spectrometer. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (158.19 g/mol ), although it may be of low intensity. nih.gov

The fragmentation pattern is key to structural elucidation. For this compound, characteristic fragments are observed. The most abundant fragment ions reported in the NIST database include m/z values of 57, 85, and 41. nih.gov The ion at m/z 85 likely results from the cleavage of the bond between the C4 and C5 carbons (alpha-cleavage relative to the ketonic carbonyl), leading to a [CH₃(CH₂)₃CO]⁺ fragment. The ion at m/z 57 corresponds to the butyl cation [CH₃(CH₂)₃]⁺, formed by further fragmentation. The ion at m/z 41 is a common hydrocarbon fragment. Another significant fragmentation pathway for β-keto esters is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen atom to one of the carbonyl oxygens, followed by cleavage of the Cα-Cβ bond.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, this compound is typically detected as a protonated molecule [M+H]⁺ or as an adduct with other cations present in the solution, such as sodium [M+Na]⁺ or potassium [M+K]⁺. The predicted m/z for the protonated molecule [C₈H₁₄O₃+H]⁺ is 159.1016. The formation of these adducts allows for the accurate determination of the molecular weight.

More advanced mass spectrometry techniques can provide even deeper structural insights. Tandem mass spectrometry (MS/MS), for example, can be used to isolate a specific ion, such as the protonated molecule [M+H]⁺, and then induce further fragmentation. libretexts.org The analysis of these second-generation fragment ions can help to precisely map out the connectivity of the atoms within the molecule. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula, confirming that the compound is indeed C₈H₁₄O₃. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the qualitative analysis of this compound, primarily through the identification of electronic transitions associated with its carbonyl and ester functional groups. The absorption of UV radiation by the molecule promotes electrons from a lower energy ground state to a higher energy excited state.

The UV-Vis spectrum of β-keto esters like this compound is characterized by absorptions in the 200-300 nm range. This is largely influenced by the keto-enol tautomerism inherent to β-dicarbonyl compounds. The keto form typically exhibits a weak n → π* transition at a longer wavelength, while the enol form, which can be stabilized by intramolecular hydrogen bonding, shows a more intense π → π* transition at a shorter wavelength. The position and intensity of the absorption maximum (λmax) can be affected by the solvent polarity, with polar solvents often favoring the keto tautomer.

While specific experimental data for this compound is not extensively documented in publicly available literature, analogous β-keto esters show characteristic absorbance patterns. For instance, the absorption spectra of various β-ketoesters in polar solvents are observed between 200-260 nm, and in non-polar solvents, this range shifts to 260-300 nm. researchgate.net

Table 1: Representative UV-Vis Spectral Data for β-Keto Esters in Different Solvents

| Solvent | Tautomer Favored | Typical λmax Range (nm) |

| Hexane (B92381) (Non-polar) | Enol | 260 - 300 |

| Ethanol (Polar) | Keto | 200 - 260 |

Note: This table provides generalized data for β-keto esters to illustrate the expected spectral behavior of this compound.

Chromatographic Separation and Purification Techniques

Chromatographic techniques are indispensable for the separation, purification, and quantitative analysis of this compound. The choice of method depends on the specific requirements of the analysis, such as the sample matrix, desired purity, and the scale of the separation.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of this compound. However, the analysis of β-keto esters by reversed-phase HPLC can present challenges due to their keto-enol tautomerism, which can lead to poor peak shapes. chromforum.org

To overcome this, several strategies can be employed. The use of mixed-mode columns has been shown to improve peak shape for similar compounds. chromforum.org Additionally, adjusting the mobile phase pH to favor one tautomeric form can lead to sharper, more symmetrical peaks. Increasing the column temperature can also be beneficial as it accelerates the interconversion between tautomers, leading to an averaged signal and improved peak shape. chromforum.org

A typical HPLC method for the analysis of a medium-chain ester like this compound would involve a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. Detection is commonly achieved using a UV detector set to a wavelength corresponding to the absorbance maximum of the compound.

Table 2: Illustrative HPLC Method Parameters for β-Keto Ester Analysis

| Parameter | Condition |

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30-40 °C (to improve peak shape) |

| Detector | UV at λmax (e.g., 254 nm) |

| Injection Volume | 10 µL |

Note: This table presents a general method that would be a suitable starting point for the analysis of this compound.

Gas Chromatography (GC), particularly when coupled with a Flame Ionization Detector (GC-FID), is a robust and widely used method for the analysis and purity assessment of volatile compounds like this compound. The compound's volatility allows for its direct analysis without the need for derivatization.

In a typical GC-FID analysis, a small amount of the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). The separation is based on the differential partitioning of the analyte between the mobile and stationary phases.

For the analysis of fatty acid methyl esters (FAMEs), which are structurally related to this compound, various GC methods have been established. These methods can be adapted for the analysis of this specific β-keto ester.

Table 3: Representative GC-FID Conditions for the Analysis of Methyl Esters

| Parameter | Condition |

| Column | Capillary Column (e.g., DB-5 or similar) |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Initial temp. 50°C, ramp to 250°C at 10°C/min |

| Injection Mode | Split |

Source: Adapted from standard methods for FAME analysis. sigmaaldrich.coms4science.at

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for monitoring reaction progress, assessing purity, and determining appropriate solvent systems for larger-scale column chromatography of this compound.

In TLC, a stationary phase, typically silica (B1680970) gel, is coated onto a solid support such as a glass or aluminum plate. The sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable mobile phase. The mobile phase ascends the plate by capillary action, and the components of the sample are separated based on their differential affinities for the stationary and mobile phases.

For a moderately polar compound like this compound, a common stationary phase is silica gel 60. The mobile phase is typically a mixture of a non-polar solvent and a slightly more polar solvent. The ratio of these solvents can be adjusted to achieve optimal separation. A mixture of hexane and ethyl acetate (B1210297) is a common choice for the separation of esters and ketones. nih.govresearchgate.net

Table 4: General TLC System for the Separation of Medium-Chain β-Keto Esters

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 8:2 or 7:3 v/v) |

| Visualization | UV light (254 nm) or chemical staining (e.g., permanganate) |

Note: The optimal mobile phase ratio may require some experimentation to achieve the best separation.

Theoretical and Computational Investigations

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling of methyl 3-oxoheptanoate allows for the visualization of its three-dimensional structure and the analysis of its electronic properties. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the optimized geometry and electronic structure of the molecule.

While specific DFT studies on this compound are not extensively documented in publicly available literature, calculations on analogous β-keto esters have been performed, often using functionals like M062x with a 6-311+G(d,p) basis set. nih.gov These studies indicate that the primary tautomeric form present is the keto form, a finding that is consistently supported by experimental spectroscopic data. nih.gov The molecular structure of the minimal energy conformation for similar compounds has been determined through these computational methods. nih.gov

Computed Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄O₃ |

| Molecular Weight | 158.19 g/mol |

| Monoisotopic Mass | 158.094294304 Da |

| XLogP3 | 1.3 |

| Polar Surface Area | 43.4 Ų |

Data sourced from PubChem. nih.gov

Prediction of Reactivity and Spectroscopic Parameters

Computational methods are powerful tools for predicting the reactivity of this compound. Reactivity descriptors derived from conceptual DFT, such as global electrophilicity and local electrophilic sites, can be calculated to understand its susceptibility to reactions with biological nucleophiles. nih.gov For β-keto esters, analysis of local reactivity often focuses on the C-carbonyl atoms. nih.gov The calculation of condensed Fukui functions for electrophilic (fk−) and nucleophilic (fk+) attacks, as well as the condensed dual descriptor (fk2), provides detailed information about the most reactive sites within the molecule. nih.gov

In analogous β-keto esters, these calculations have been used to determine the susceptibility of the keto and ester carbonyl carbons to nucleophilic attack. nih.gov Such analyses are crucial for predicting the chemical behavior of this compound in various reaction conditions.

Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 159.10158 | 134.5 |

| [M+Na]⁺ | 181.08352 | 141.1 |

| [M-H]⁻ | 157.08702 | 134.7 |

| [M+NH₄]⁺ | 176.12812 | 155.5 |

| [M+K]⁺ | 197.05746 | 141.5 |

Data sourced from PubChemLite. uni.lu

Conformational Analysis and Energetics

The flexibility of the alkyl chain in this compound allows for multiple conformations. Conformational analysis is a key computational task to identify the most stable conformers and their relative energies. For similar β-keto esters, conformational analyses have been conducted to find the minimal energy conformation, revealing the existence of several stable structures. nih.gov

The study of the energetics of these conformers provides a deeper understanding of the molecule's potential energy surface. This information is valuable for predicting the most likely shapes the molecule will adopt, which in turn influences its reactivity and interactions with other molecules.

Computational Design of Synthesis Pathways

While specific literature on the computational design of synthesis pathways for this compound is scarce, general computational approaches are widely used in organic synthesis planning. These methods can involve retrosynthetic analysis aided by computational tools, which suggest potential synthetic routes by breaking down the target molecule into simpler precursors.

For β-keto esters, common synthetic strategies include the Claisen condensation. organic-chemistry.org Computational chemistry can be employed to model the reaction mechanisms of such syntheses, evaluate the feasibility of different routes, and predict reaction outcomes under various conditions. For instance, DFT calculations can be used to study the transition states and reaction energies of key steps in the synthesis, helping to identify the most efficient synthetic pathways.

Concluding Remarks and Future Research Perspectives

Current Research Challenges and Opportunities

The synthesis and application of β-keto esters are not without their difficulties. A significant challenge in the synthetic chemistry of these compounds is achieving high stereoselectivity during reactions like alkylation. The product of such reactions can easily racemize under either acidic or basic conditions, making the development of stereoselective methods a key area of research. researchgate.net For more complex, sterically hindered β-keto esters, hydrolysis can be difficult, often requiring harsh reaction conditions which may not be compatible with other functional groups in the molecule. nih.gov

Traditional synthetic methods, such as the Claisen condensation or reactions involving dimethyl and ethyl carbonate, can be hampered by long reaction times, the need for strong bases, and inconsistent yields. nih.govorganic-chemistry.org This creates an opportunity for the development of more efficient, general, and milder synthetic protocols. Furthermore, while β,γ-unsaturated α-ketoesters have been explored as versatile synthons, challenges remain in expanding the types of nucleophiles that can be used in conjugate additions and in developing new methodologies for creating diverse carbo- and heterocyclic structures. nih.gov There is a significant opportunity to discover and develop new catalytic systems and reaction conditions that can overcome these limitations, providing more efficient and selective access to a wider range of functionalized β-keto esters.

Emerging Directions in Synthetic Chemistry for β-Keto Esters

Modern synthetic chemistry is continuously providing innovative solutions to the challenges associated with β-keto ester synthesis. A prominent emerging direction is the use of transition metal catalysis. For instance, palladium-catalyzed reactions of allyl β-keto carboxylates have opened up new synthetic pathways that are not achievable through conventional methods. nih.gov These reactions proceed via palladium enolates, which can undergo various transformations like reductive elimination, aldol (B89426) condensation, and Michael addition under neutral conditions. nih.gov Similarly, catalysts based on molybdenum, niobium, and copper are being employed for novel C-acylation and conjugate addition reactions to construct complex β-keto esters. organic-chemistry.orgorganic-chemistry.org

Organocatalysis has also surfaced as a powerful tool, expanding the asymmetric methods available for synthesizing chiral β-ketoester skeletons. acs.org Researchers are developing modified procedures that avoid the harsh conditions and reactive reagents, like diketene, used in traditional methods. One such approach involves using 2,2,6-trimethyl-4H-1,3-dioxin-4-one with alcohols in the presence of sodium acetate (B1210297), which proceeds under mild conditions to give nearly quantitative yields. allstudyjournal.comallresearchjournal.com Another novel strategy involves the synthesis of fatty β-ketoesters from renewable resources like fatty acids and Meldrum's acid, highlighting a shift towards more sustainable chemical practices. rsc.org

The table below summarizes some of the emerging synthetic methodologies for β-keto esters.

| Methodology | Catalyst/Reagent | Key Advantages | Reaction Type |

| Palladium Catalysis | Palladium complexes | Neutral reaction conditions, high versatility, new transformations. nih.gov | Decarboxylation, Allylation, Aldol, Michael Addition. nih.gov |

| Organocatalysis | Chiral organic molecules | Stereoselective synthesis of chiral β-keto esters. acs.org | Various asymmetric transformations. acs.org |

| Modified Acetoacetylation | 2,2,6-trimethyl-4H-1,3-dioxin-4-one, Sodium Acetate | Mild conditions, avoids hazardous reagents, quantitative yields. allstudyjournal.comallresearchjournal.com | Acetoacetylation of alcohols/amines. allstudyjournal.comallresearchjournal.com |

| Renewable Resource Synthesis | Meldrum's acid, N,N-dicyclohexylcarbodiimide | Utilizes renewable fatty acids as starting materials. rsc.org | Acylation |

| Copper-Mediated Annulation | CuI·SMe2 | Construction of complex polycyclic β-ketoesters. organic-chemistry.org | Homoconjugate Addition/Dieckmann Cyclization. organic-chemistry.org |

Unexplored Biological Roles and Mechanistic Understandings

While β-keto esters are well-established as synthetic intermediates, their biological roles are a burgeoning area of investigation. Recent studies have proposed designing β-keto esters as potential antibacterial agents by mimicking the structure of natural autoinducers involved in bacterial quorum sensing, such as N-(3-oxo-hexanoyl)-l-homoserine lactone. nih.govmdpi.com This communication system regulates virulence factors in many pathogenic bacteria, and its inhibition presents a promising alternative to traditional antibiotics that may lead to less selective pressure for resistance development. uri.edu

The design and synthesis of β-keto ester analogues of these autoinducers could lead to novel quorum-sensing inhibitors. nih.govuri.edu However, the precise mechanisms by which these compounds might interact with bacterial proteins like LasR and LuxS are still being explored. nih.gov The vast chemical space of β-keto esters remains largely untapped in terms of biological activity screening. There is a significant need for broader testing of these compounds against various biological targets to uncover new therapeutic potentials. Understanding the structure-activity relationships is crucial for developing effective antivirulence agents. nih.gov Furthermore, the roles of naturally occurring β-keto esters in metabolic pathways are not fully understood, presenting another avenue for future biochemical research. chemimpex.com

Potential for Novel Analytical and Computational Approaches in β-Keto Ester Research

Advances in analytical and computational chemistry offer powerful tools to deepen the understanding of β-keto esters. Computational analysis is already being used to predict the reactivity and ADME (absorption, distribution, metabolism, and excretion) properties of newly designed β-keto ester compounds. nih.gov Techniques such as Density Functional Theory (DFT) can be employed to study the electronic structure and predict which sites on the molecule are most susceptible to nucleophilic or electrophilic attack, offering insights that can guide synthetic efforts and explain biological activity. nih.govmdpi.com

Molecular docking and molecular dynamics simulations are becoming instrumental in studying the potential interactions between β-keto ester-based ligands and biological targets like quorum-sensing proteins. nih.govmdpi.com These computational approaches can help prioritize which compounds to synthesize and test, saving time and resources. On the analytical front, advanced techniques are essential for characterizing these molecules. While standard methods like NMR spectroscopy are routine, more sophisticated mass spectrometry techniques can be used for detailed structural analysis and for studying reaction mechanisms. researchgate.netchemicalbook.com There is also potential for developing novel analytical methods for the kinetic resolution of β-keto esters and for high-throughput screening of their biological activities, which could accelerate the discovery of new biocatalysts and therapeutic agents. researchgate.net The combination of these advanced analytical and computational tools will be pivotal in driving future research and unlocking the full potential of β-keto esters.

Q & A

Q. What are the standard synthetic routes for Methyl 3-oxoheptanoate, and how are they validated?

this compound is typically synthesized via esterification of 3-oxoheptanoic acid with methanol under acidic catalysis (e.g., H₂SO₄) or through Claisen condensation of methyl acetoacetate with pentanoyl chloride. Validation involves spectroscopic characterization (¹H/¹³C NMR, IR) to confirm ester formation and purity. For example, in multi-step syntheses, intermediates like ethyl 6-(t-butyldimethylsilyloxy)-3-oxoheptanoate are purified via flash column chromatography (3–10% ethyl acetate/hexanes) and verified by NMR δ 4.20 (q, J = 7.1 Hz) . Yield optimization requires careful control of reaction conditions (e.g., stoichiometry, temperature) and purification techniques .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

Key techniques include:

- ¹H NMR : Identification of ester methyl groups (δ ~3.6–3.8 ppm) and ketone protons (δ ~2.5–3.0 ppm).

- HRMS : Validation of molecular weight (e.g., [M+Na]⁺ calculated for derivatives) .

- IR : Confirmation of carbonyl stretches (C=O at ~1700–1750 cm⁻¹).

- Chromatography : TLC (Rf values) and HPLC for purity assessment.

Refer to standardized protocols for compound characterization, including IUPAC naming and spectral data archiving .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses involving this compound?

Yield optimization strategies include:

- Catalyst Selection : Rhodium(II) acetate for intramolecular C-H insertion (43% yield) .

- Protection/Deprotection : Use of t-butyldimethylsilyl (TBS) groups to stabilize reactive intermediates .

- Purification : Gradient elution in column chromatography (e.g., 3% to 10% ethyl acetate/hexanes) .

- Reagent Stoichiometry : Precise control in diazotransfer reactions (63% yield with p-acetamidobenzene sulfonylazide) .

Q. What computational or experimental approaches resolve structural ambiguities in derivatives of this compound?

- Conformational Analysis : Molecular dynamics simulations to assess flexibility of N-methylaniline moieties in analogues .

- Regioselectivity Studies : Comparing 5-methyl vs. 6-methyl isomers to evaluate steric and electronic effects .

- Spectral Databases : Cross-referencing with NIST Chemistry WebBook for validation (e.g., molecular formula C₇H₁₂O₃) .

Q. How do structural modifications at the 3-oxo position influence biological activity or reactivity?

- Biological Activity : this compound derivatives (e.g., bicyclic compounds) are evaluated for cytotoxicity via IC₅₀ assays. Modifications at the 3-oxo group alter hydrogen-bonding capacity and target binding .

- Reactivity : Ketone reduction or alkylation impacts electrophilicity, affecting subsequent reactions (e.g., nucleophilic substitutions) .

Methodological and Ethical Considerations

Q. How should researchers address contradictions in spectral data across experimental batches?

Q. What ethical guidelines govern the use of this compound in biomedical research?

- Compliance : Adhere to FDA regulations for non-approved compounds; avoid human/animal administration without explicit approval .

- Data Integrity : Retain raw data for 5–10 years to prevent misuse and ensure transparency .

- Conflict Declaration : Disclose any financial or institutional biases in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。